molecular formula C24H26N6O4S B2450186 N-(2-methylphenyl)-2-(3-thienyl)isonicotinamide CAS No. 1113106-91-4

N-(2-methylphenyl)-2-(3-thienyl)isonicotinamide

Cat. No. B2450186
M. Wt: 494.57
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-2-(3-thienyl)isonicotinamide, also known as MIT-IV, is a chemical compound used in scientific research for its potential therapeutic effects. This compound has been studied for its ability to modulate certain cellular pathways, which may have implications for the treatment of various diseases.

Scientific Research Applications

Chemical Synthesis and Molecular Structure

  • Doubly Dearomatising Intramolecular Coupling

    Research has demonstrated the potential of isonicotinamides, including derivatives like N-(2-methylphenyl)-2-(3-thienyl)isonicotinamide, in cyclisation reactions that result in spirocyclic compounds through a process of doubly dearomatising intramolecular coupling. This process involves both nucleophilic and electrophilic heterocycles being dearomatised, indicating a method for creating complex molecular structures (H. Brice & J. Clayden, 2009).

  • Photochromism in Single-Crystalline Phase

    Another derivative showed reversible photochromic reactions in the single-crystalline phase, suggesting applications in materials science, particularly in the development of photoswitchable materials (M. Irie et al., 2000).

Biological and Medicinal Research

  • Antimicrobial Activity

    Certain derivatives have been synthesized and characterized, showing promising results as potential anticonvulsant agents. This highlights the compound's relevance in pharmaceutical research, where derivatives are explored for their medicinal properties (Hozaifa Hasan et al., 2011).

  • Semiochemical Potential for Pest Management

    Derivatives of isonicotinamide, such as methyl isonicotinate, have been investigated for their use in thrips pest management. Their role as non-pheromone semiochemicals indicates their potential in agricultural applications, especially in enhancing trap capture of pest species (D. Teulon et al., 2017).

Materials Science and Technology

  • Hydrogelators Derived from Pyridyl Amides

    Research into pyridyl amides derived from isonicotinic acid has led to the discovery of efficient hydrogelators, such as N-(4-pyridyl)isonicotinamide, which could form hydrogels at low concentrations. This finding is significant for the development of new materials with potential applications in drug delivery and tissue engineering (D. Kumar et al., 2004).

  • Sensing Activities and Magnetic Properties

    A study on lanthanide-based metal-organic frameworks featuring methyl-substituted thieno[2,3-b]thiophene groups has shown their potential in gas adsorption and sensing, as well as magnetic properties. These frameworks offer promising applications in sensing technologies and magnetic materials research (Suna Wang et al., 2016).

properties

IUPAC Name

3-[1-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O4S/c1-15(2)25-20(31)11-12-29-22(33)18-9-4-5-10-19(18)30-23(29)27-28-24(30)35-14-21(32)26-16-7-6-8-17(13-16)34-3/h4-10,13,15H,11-12,14H2,1-3H3,(H,25,31)(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUIBSVWOTZSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide

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